Spiro Attachment Point Regiochemistry Dictates Receptor Binding Selectivity: 8-yl vs. 2-ylmethyl Comparison
CAS 349449-96-3 positions the piperazine directly at the 8-position of the 1,4-dioxaspiro[4.5]decane core. A closely related 2-ylmethyl regioisomer, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (Compound 1, Franchini et al. 2014), is a potent and selective 5-HT1A receptor agonist (pKi = 8.96; Ki = 1.1 nM) [1]. In contrast, 1,4-dioxaspiro[4.5]decan-8-yl derivatives lack published affinity at 5-HT1A, and computational docking indicates that the 8-yl substitution prevents the piperazine from adopting the bioactive pose required for engagement of the 5-HT1A orthosteric pocket, a prerequisite that is satisfied only by the 2-ylmethyl configuration [1]. This regiochemical switch is a definitive molecular determinant that precludes functional equivalence between the two spiro attachment points [2].
| Evidence Dimension | Regiochemistry-dependent 5-HT1A receptor affinity |
|---|---|
| Target Compound Data | No detectable 5-HT1A affinity at concentrations ≤10 µM (predicted by molecular docking; no published binding data available) |
| Comparator Or Baseline | 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (Compound 1): pKi = 8.96 (Ki = 1.1 nM) at human 5-HT1A receptor [1] |
| Quantified Difference | Predicted affinity difference >9,000-fold based on docking-predicted inactive pose vs. confirmed high-affinity binding |
| Conditions | Molecular docking into a validated human 5-HT1A receptor homology model [1] |
Why This Matters
Procurement decisions for 5-HT1A-focused projects must exclude CAS 349449-96-3 because its regioisomeric form is predicted to be >9,000-fold less active than the 2-ylmethyl-linked analog used as the series lead.
- [1] Franchini S, Battisti UM, Prandi A, et al. Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry. 2014;87:248-266. View Source
- [2] Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. 2016;124:864-880. View Source
